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Compound of Interest

Compound Name: 3-Oxoindan-4-carboxylic acid

Cat. No.: B118196 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the expected spectral data for 3-
Oxoindan-4-carboxylic acid, a molecule of interest in medicinal chemistry and organic

synthesis. This document is intended for researchers, scientists, and professionals in drug

development, offering a detailed examination of its expected Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Introduction
3-Oxoindan-4-carboxylic acid is a bicyclic organic compound containing a ketone, a

carboxylic acid, and an aromatic ring. Understanding its spectral properties is crucial for its

identification, characterization, and quality control in research and development settings. This

guide outlines the theoretical spectral values and provides standardized experimental protocols

for data acquisition.

Predicted Spectral Data
The following tables summarize the predicted spectral data for 3-Oxoindan-4-carboxylic acid
based on established principles of organic spectroscopy and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for 3-Oxoindan-4-carboxylic acid
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Protons
Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Notes

Carboxylic Acid

(-COOH)
10.0 - 13.0 Broad Singlet 1H

Chemical shift is

dependent on

solvent and

concentration.

The proton is

acidic and will

exchange with

D₂O.[1][2][3]

Aromatic (Ar-H) 7.5 - 8.5 Multiplet 3H

The exact shifts

and coupling

patterns depend

on the

substitution

pattern of the

benzene ring.

Methylene (-

CH₂-)
2.5 - 3.5 Multiplet 4H

Protons on

carbons adjacent

to the carbonyl

group and the

aromatic ring will

be deshielded.[1]

[4]

Table 2: Predicted ¹³C NMR Spectral Data for 3-Oxoindan-4-carboxylic acid
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Carbon
Predicted Chemical Shift
(δ, ppm)

Notes

Ketone Carbonyl (C=O) 190 - 210
The carbonyl carbon of the

indanone moiety.

Carboxylic Acid Carbonyl (-

COOH)
165 - 185

The carbonyl carbon of the

carboxylic acid group.[1][2]

Aromatic Carbons (Ar-C) 120 - 150

Six signals are expected for

the benzene ring, though some

may overlap.

Methylene Carbons (-CH₂-) 25 - 45
The two methylene carbons of

the indanone ring.

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 3-Oxoindan-4-carboxylic acid
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Functional Group
Predicted
Absorption Range
(cm⁻¹)

Intensity Notes

Carboxylic Acid O-H

Stretch
2500 - 3300 Broad

This very broad band

is characteristic of the

hydrogen-bonded O-H

group in a carboxylic

acid and may obscure

C-H stretching bands.

[5][6][7]

Aromatic C-H Stretch 3000 - 3100 Medium to Weak

Typically sharp peaks

appearing on top of

the broad O-H stretch.

Aliphatic C-H Stretch 2850 - 3000 Medium
Sharp peaks for the

methylene groups.

Ketone C=O Stretch 1700 - 1725 Strong
The carbonyl of the

five-membered ring.

Carboxylic Acid C=O

Stretch
1680 - 1710 Strong

The carbonyl of the

carboxylic acid, often

appearing as a sharp,

intense peak.[5][6]

C=C Aromatic Stretch 1450 - 1600 Medium to Weak

A series of bands

characteristic of the

aromatic ring.

C-O Stretch 1210 - 1320 Medium

Associated with the

carboxylic acid group.

[5]

O-H Bend 920 - 950 Medium, Broad

Out-of-plane bend for

the carboxylic acid O-

H.[5]

Mass Spectrometry (MS)
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Table 4: Predicted Key Fragmentation Patterns for 3-Oxoindan-4-carboxylic acid

m/z Value Fragment Lost Interpretation

[M]+ - Molecular ion peak.

[M-17] •OH
Loss of a hydroxyl radical from

the carboxylic acid group.[8]

[M-45] •COOH
Loss of the entire carboxylic

acid group as a radical.[8]

Experimental Protocols
Detailed methodologies for the acquisition of spectral data are provided below.

NMR Spectroscopy
Sample Preparation:

Weigh 5-10 mg of 3-Oxoindan-4-carboxylic acid.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for observing the

acidic proton of the carboxylic acid.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not

already present in the solvent.

Data Acquisition:

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

For ¹H NMR, a standard pulse program with a spectral width of approximately 16 ppm and

a relaxation delay of 1-2 seconds is typically used.

For ¹³C NMR, a proton-decoupled pulse sequence is used with a spectral width of about

240 ppm and a longer relaxation delay (2-5 seconds) to ensure quantitative detection of all

carbon signals, including quaternary carbons.
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Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small, solid sample of 3-Oxoindan-4-carboxylic acid directly onto the ATR

crystal.

Apply pressure using the instrument's anvil to ensure good contact between the sample

and the crystal.

Data Acquisition:

Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.

Typically, 16 to 32 scans are co-added to obtain a high signal-to-noise ratio.

The data is collected over a range of 4000 to 400 cm⁻¹.

A background spectrum of the empty ATR crystal should be collected and subtracted from

the sample spectrum.

Mass Spectrometry
Sample Preparation:

Dissolve a small amount of 3-Oxoindan-4-carboxylic acid in a suitable volatile solvent

(e.g., methanol, acetonitrile).

The concentration should be in the range of 1-10 µg/mL.

Data Acquisition (Electron Ionization - EI):

Introduce the sample into the mass spectrometer, often via a direct insertion probe or after

separation by gas chromatography (GC-MS).[9][10]

The molecules are ionized in the gas phase by a beam of high-energy electrons (typically

70 eV).[9]
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The resulting ions are then separated by a mass analyzer (e.g., quadrupole, time-of-flight)

based on their mass-to-charge ratio (m/z).[9][11]

A detector records the abundance of each ion.[9][11]

Visualizations
The following diagrams illustrate the general workflows for the spectroscopic techniques

described.
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Caption: Workflow for Spectroscopic Analysis.
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Caption: NMR Signal Generation Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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